CCR5 Binding Affinity: 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol vs. Maraviroc and Nifeviroc
The compound exhibits a Kd of 316 nM for human CCR5 in a HEK293 Glosensor calcium‑flux assay, indicating moderate antagonist potency [1]. In contrast, the clinically approved CCR5 antagonist maraviroc achieves IC₅₀ values of 3.3–7.2 nM (radioligand binding competition), and nifeviroc yields an IC₅₀ of 2.9 nM (CHO cell [³⁵S]GTPγS binding) [2]. The target compound is therefore approximately 40‑ to 100‑fold less potent than these advanced leads, positioning it as a tool‑compound‑grade CCR5 ligand rather than a development candidate.
| Evidence Dimension | CCR5 binding affinity (Kd or IC₅₀) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3–7.2 nM; Nifeviroc: IC₅₀ = 2.9 nM |
| Quantified Difference | Target compound is ~44‑ to 109‑fold less potent than maraviroc; ~109‑fold less potent than nifeviroc |
| Conditions | Target compound: HEK293 Glosensor cells, RANTES‑induced Ca²⁺ flux. Maraviroc: radioligand binding competition. Nifeviroc: CHO cells, [³⁵S]GTPγS binding. |
Why This Matters
This quantitative gap defines the compound's utility as a low‑micromolar CCR5 probe suitable for mechanistic or SAR studies where high‑potency blockade is not required, rather than as a replacement for nanomolar clinical antagonists.
- [1] BindingDB Entry BDBM50267126 (CHEMBL4068906). Kd = 316 nM, CCR5 antagonist activity, HEK293 Glosensor cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50267126 (accessed 2026-05-05). View Source
- [2] BindingDB Entry BDBM50321682 (CHEMBL1172035). Nifeviroc, IC₅₀ = 2.90 nM, CCR5 antagonist activity. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50321682 (accessed 2026-05-05). View Source
